UPF 1069 is classified as a small molecule pharmaceutical compound, specifically a PARP inhibitor. It demonstrates a modest preference for PARP-2 over PARP-1, with reported inhibitory concentrations (IC50) of approximately 0.3 µM for PARP-2 and 8 µM for PARP-1 . This selectivity makes it a valuable tool in both research and potential therapeutic applications.
The synthesis of UPF 1069 involves several steps typical of organic chemistry processes, focusing on the construction of isoquinolinone derivatives. The detailed methodology includes:
The exact synthetic pathway details are often proprietary but generally follow established organic synthesis protocols .
UPF 1069 features a complex molecular structure characterized by an isoquinolinone framework. Key aspects include:
The three-dimensional conformation of UPF 1069 allows it to fit into the active site of PARP-2, facilitating selective inhibition .
UPF 1069 participates in several significant chemical reactions relevant to its function as a PARP inhibitor:
The mechanism by which UPF 1069 exerts its effects involves:
This duality in action underscores the compound's potential therapeutic applications in neuroprotection and cancer treatment.
UPF 1069 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation development and determining appropriate administration routes in potential therapeutic applications .
UPF 1069 has several significant applications in scientific research and potential clinical settings:
Poly(ADP-ribose) polymerase-2 (PARP-2) is a nuclear enzyme critical for base excision repair (BER), genomic stability, and cellular stress responses. It catalyzes the transfer of ADP-ribose units from NAD⁺ onto target proteins, forming branched poly(ADP-ribose) (PAR) chains. This post-translational modification recruits DNA repair machinery to damage sites and facilitates chromatin relaxation. PARP-2 contributes to 10–15% of total cellular PARP activity and exhibits functional redundancy with PARP-1, though their biological roles diverge significantly. Genetic studies reveal that double PARP-1/PARP-2 knockout is embryonically lethal, underscoring their complementary functions in maintaining genomic integrity [2] [5].
While PARP-1 and PARP-2 share 69% similarity in their catalytic domains, key structural differences dictate substrate specificity and inhibitor binding. PARP-1 (113 kDa) possesses a DNA-binding domain that enables rapid detection of DNA strand breaks, while PARP-2 (62 kDa) lacks this domain and relies on protein-protein interactions for activation. Enzymatic assays demonstrate that PARP-1 accounts for ~80% of DNA damage-induced PAR synthesis, whereas PARP-2 contributes ~15% [2] [4]. UPF 1069 exploits this divergence, showing 27-fold selectivity for PARP-2 (IC₅₀ = 0.3 µM) over PARP-1 (IC₅₀ = 8 µM) [1] [4] [6].
Table 1: Selectivity Profile of UPF 1069
Target | IC₅₀ (µM) | Selectivity Ratio (vs. PARP-1) |
---|---|---|
PARP-2 | 0.3 | 27-fold |
PARP-1 | 8.0 | 1-fold (reference) |
The selectivity of UPF 1069 (5-phenacyloxy-2H-isoquinolin-1-one) arises from its optimized interactions with PARP-2’s catalytic domain. X-ray crystallography studies reveal that PARP-2 contains a hydrophobic subpocket adjacent to the NAD⁺-binding site, which is sterically constrained in PARP-1. The phenacyl group of UPF 1069 occupies this subpocket, forming van der Waals contacts with residues like Ser470 and Gly429 [2] [3]. Additionally, the isoquinolinone core hydrogen-bonds with conserved catalytic residues (e.g., His381), mimicking the nicotinamide moiety of NAD⁺. This binding mode is less favorable in PARP-1 due to steric clashes caused by Tyr907, explaining the compound’s selectivity [3] [6].
Table 2: Structural Differences Governing UPF 1069 Binding
PARP Isoform | Key Binding Pocket Residues | Steric Constraints |
---|---|---|
PARP-2 | Ser470, Gly429, His381 | Accommodates phenacyl group |
PARP-1 | Tyr907, Glu763 | Blocks phenacyl insertion |
UPF 1069 suppresses PAR formation in a context-dependent manner. In recombinant enzyme assays, it reduces PARP-2 activity by >80% at 1 µM, while equivalent PARP-1 inhibition requires concentrations ≥10 µM [1] [3]. Nuclear extract studies from PARP-1⁻/⁻ fibroblasts show that UPF 1069 (1 µM) diminishes residual PARP activity by 80%, confirming its efficacy against cellular PARP-2. Conversely, in wild-type fibroblasts, the same concentration minimally affects PAR synthesis due to PARP-1 dominance [1] [7]. This differential inhibition manifests in disease models:
UPF 1069 amplifies cytotoxicity when combined with poly(ADP-ribose) glycohydrolase (PARG) inhibition, creating a "PAR trap" scenario. PARG cleaves PAR chains into free ADP-ribose units, reversing PARylation. When PARG is suppressed (e.g., by PDD00017273), unresolved PAR accumulates on DNA repair proteins, trapping them at damage sites. UPF 1069 exacerbates this by blocking PARP-2-mediated repair initiation [5]. Key findings include:
Table 3: Synthetic Lethality Interactions Involving UPF 1069
Genetic/Pharmacological Context | Cellular Outcome | Mechanistic Basis |
---|---|---|
TARG1⁻/⁻ + PARG inhibitor | Synthetic lethality | Toxic PAR accumulation |
TARG1⁻/⁻ + PARGi + UPF 1069 (1 µM) | Enhanced cell death | PAR trap + PARP-2 blockade |
HPF1⁻/⁻ + PARGi + UPF 1069 | Genomic instability | Disrupted serine-ADPr crosstalk |
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